N-(2-cyclopropyl-2-hydroxy-2-phenylethyl)-3-(dimethylamino)benzamide
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Overview
Description
N-(2-cyclopropyl-2-hydroxy-2-phenylethyl)-3-(dimethylamino)benzamide is a complex organic compound with a unique structure that includes a cyclopropyl group, a hydroxy group, and a phenylethyl group attached to a benzamide backbone. This compound is of interest in various fields of scientific research due to its potential biological activities and applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-cyclopropyl-2-hydroxy-2-phenylethyl)-3-(dimethylamino)benzamide typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:
Formation of the cyclopropyl group: This can be achieved through the cyclopropanation of an appropriate alkene using reagents such as diazomethane or a Simmons-Smith reaction.
Introduction of the hydroxy group: This step often involves the hydroxylation of an intermediate compound using oxidizing agents like osmium tetroxide or potassium permanganate.
Attachment of the phenylethyl group: This can be done through a Friedel-Crafts alkylation reaction using phenylethyl chloride and a Lewis acid catalyst such as aluminum chloride.
Formation of the benzamide backbone: The final step involves the amidation of the intermediate compound with 3-(dimethylamino)benzoic acid using coupling reagents like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and HOBt (1-hydroxybenzotriazole).
Industrial Production Methods
Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on scalability, cost-effectiveness, and environmental considerations. Techniques such as continuous flow synthesis and the use of green chemistry principles may be employed to enhance efficiency and reduce waste.
Chemical Reactions Analysis
Types of Reactions
N-(2-cyclopropyl-2-hydroxy-2-phenylethyl)-3-(dimethylamino)benzamide can undergo various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to a carbonyl group using oxidizing agents like PCC (pyridinium chlorochromate) or Jones reagent.
Reduction: The carbonyl group can be reduced back to a hydroxy group using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The dimethylamino group can be substituted with other nucleophiles under appropriate conditions, such as using alkyl halides in the presence of a base.
Common Reagents and Conditions
Oxidizing agents: PCC, Jones reagent, potassium permanganate.
Reducing agents: Sodium borohydride, lithium aluminum hydride.
Nucleophiles: Alkyl halides, amines, thiols.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxy group yields a ketone, while reduction of the ketone regenerates the hydroxy group. Substitution reactions can introduce various functional groups, leading to a diverse array of derivatives.
Scientific Research Applications
N-(2-cyclopropyl-2-hydroxy-2-phenylethyl)-3-(dimethylamino)benzamide has several scientific research applications, including:
Chemistry: As a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.
Biology: Studying its interactions with biological macromolecules and its potential as a biochemical probe.
Medicine: Investigating its pharmacological properties and potential therapeutic applications, such as anti-inflammatory or anticancer activities.
Industry: Exploring its use in the development of new materials or as a catalyst in chemical processes.
Mechanism of Action
The mechanism of action of N-(2-cyclopropyl-2-hydroxy-2-phenylethyl)-3-(dimethylamino)benzamide involves its interaction with specific molecular targets and pathways. For example, it may bind to enzymes or receptors, modulating their activity and leading to downstream effects. The exact molecular targets and pathways depend on the specific biological context and the compound’s structure-activity relationship.
Comparison with Similar Compounds
Similar Compounds
N-(2-hydroxy-2-phenylethyl)-3-(dimethylamino)benzamide: Lacks the cyclopropyl group, which may affect its biological activity and chemical reactivity.
N-(2-cyclopropyl-2-hydroxyethyl)-3-(dimethylamino)benzamide: Lacks the phenyl group, which may influence its interactions with biological targets.
N-(2-cyclopropyl-2-hydroxy-2-phenylethyl)-3-aminobenzamide: Lacks the dimethylamino group, which may alter its solubility and pharmacokinetic properties.
Uniqueness
N-(2-cyclopropyl-2-hydroxy-2-phenylethyl)-3-(dimethylamino)benzamide is unique due to the presence of all three functional groups (cyclopropyl, hydroxy, and phenylethyl) attached to the benzamide backbone
Properties
IUPAC Name |
N-(2-cyclopropyl-2-hydroxy-2-phenylethyl)-3-(dimethylamino)benzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H24N2O2/c1-22(2)18-10-6-7-15(13-18)19(23)21-14-20(24,17-11-12-17)16-8-4-3-5-9-16/h3-10,13,17,24H,11-12,14H2,1-2H3,(H,21,23) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DYNYFJZWXAAJTP-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C1=CC=CC(=C1)C(=O)NCC(C2CC2)(C3=CC=CC=C3)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H24N2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
324.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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